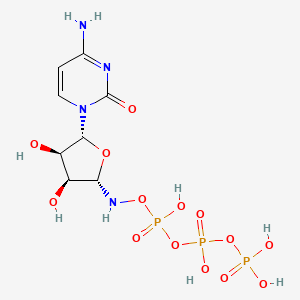
5'-Azacytidine 5'-triphosphate
Descripción general
Descripción
5’-Azacytidine 5’-triphosphate, also known as Azacitidine, is a pyrimidine nucleoside analogue . It is used to treat certain subtypes of myelodysplastic syndrome . It is a chemical analog of cytidine, a nucleoside in DNA and RNA . It selectively inhibits the incorporation of [3 H]CTP into RNA by DNA-dependent RNA polymerase, without affecting the incorporation of [3 H]UTP .
Synthesis Analysis
5’-Azacytidine 5’-triphosphate is prepared from 5-azacytidine by chemical phosphorylation . It is a substrate for AMP (CMP) tRNA nucleotidyl transferase from yeast .Molecular Structure Analysis
The molecular structure of 5’-Azacytidine 5’-triphosphate is similar to that of cytidine, but it differs from cytosine by the presence of nitrogen in the C5-position .Chemical Reactions Analysis
5’-Azacytidine 5’-triphosphate can be incorporated into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . The decomposition of 5-azacytidine via hydrolysis of the triazine ring is significantly accelerated by a phosphate group on the 5’-position of the nucleotide .Physical And Chemical Properties Analysis
Azacitidine has a molar mass of 244.207 g·mol−1 . It is a small molecule and is approved for use .Aplicaciones Científicas De Investigación
Epigenetic Modulation in Cancer Therapy
5’-Azacytidine 5’-triphosphate: is a key player in the epigenetic modulation of genes, including tumor suppressor genes. It has been used as a hypomethylating agent to treat myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). The drug works by incorporating into RNA, disrupting nuclear and cytoplasmic RNA metabolism, and subsequently inhibiting protein synthesis .
tRNA Synthesis and Function
This compound serves as a substrate for AMP (CMP)tRNA nucleotidyl transferase from yeast. It is involved in the preparation of tRNAs containing 5’-Azacytidine in their 3′-termini, which are active in the poly(U)-dependent synthesis of poly(Phe) on E. coli ribosomes .
DNA Methyltransferase Inhibition
As a DNA methyltransferase (DNMT) inhibitor, 5’-Azacytidine 5’-triphosphate plays a significant role in the emerging field of epigenetic therapy of cancer. It is one of the most successful epigenetic drugs, despite its relative toxicity and poor chemical stability .
RNA Metabolism and Protein Synthesis
Incorporation of 5’-Azacytidine 5’-triphosphate into RNA leads to a disruption of RNA metabolism, affecting both nuclear and cytoplasmic processes. This disruption results in the inhibition of protein synthesis, which is a critical mechanism in cancer treatment strategies .
Stability and Decomposition in Polynucleotide Chains
The stability of 5’-Azacytidine is affected by the presence of a phosphate group at the 5′-position. When incorporated into a polynucleotide chain as 5’-Azacytidine 5’-triphosphate , the rate of hydrolysis of the triazine ring decreases, which is an important consideration in its application in nucleic acid chemistry .
Aminoacylation of tRNA
5’-Azacytidine 5’-triphosphate: is involved in the aminoacylation of tRNAphe by phenylalanyl-tRNA synthetase from yeast. The aminoacylated tRNAs are functional and can participate in protein synthesis, demonstrating the compound’s role in translation .
Potential in Regenerative Tissue Repair
Preliminary data suggest that 5’-Azacytidine 5’-triphosphate could have applications in regenerative tissue repair strategies. Its role in epigenetic modulation may be harnessed to influence tissue regeneration and repair processes .
Safety And Hazards
Direcciones Futuras
Resistance to decitabine and 5-azacytidine, mainstay treatments for myeloid malignancies, originates from adaptive responses of the pyrimidine metabolism network; these responses can be anticipated and thus exploited . Strategies of combining epigenetic manipulation with other ‘new’ drugs aim at increasing the efficacy of the hypomethylating agents .
Propiedades
IUPAC Name |
[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N4O14P3/c9-3-1-2-12(8(15)10-3)7-5(14)4(13)6(23-7)11-24-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4-7,11,13-14H,(H,19,20)(H,21,22)(H2,9,10,15)(H2,16,17,18)/t4-,5+,6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWUHFDEXOSOCJ-BNHYGAARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)NOP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)NOP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N4O14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Azacytidine 5'-triphosphate | |
CAS RN |
2226-74-6 | |
| Record name | 5'-Azacytidine 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002226746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5'-Azacytidine 5'-triphosphate interact with its target and what are the downstream effects?
A1: 5'-Azacytidine 5'-triphosphate (5-aza-CTP) acts as a potent inhibitor of DNA methyltransferases. [] This inhibition arises from the substitution of nitrogen for carbon at the 5-position of the cytosine ring, leading to a strong, possibly covalent, interaction with the enzyme. [] This interaction prevents methylation of DNA, impacting gene expression patterns and cellular function.
Q2: What is the mechanism behind 5'-Azacytidine 5'-triphosphate's inhibition of uridine-cytidine kinase?
A2: 5-aza-CTP demonstrates competitive inhibition with respect to adenosine 5'-triphosphate and noncompetitive inhibition concerning nucleoside substrates in the uridine-cytidine kinase catalyzed reaction. [] This inhibition specifically impacts the phosphorylation of 5-azacytidine more strongly than that of uridine and cytidine. [] As a result, the intracellular formation of 5-azacytidine nucleotides may be limited due to this feedback inhibition. []
Q3: What are the challenges associated with studying 5'-Azacytidine 5'-triphosphate?
A5: One challenge lies in the inherent instability of 5-aza-CTP in solution, particularly due to the labile triazine ring. [] This instability necessitates careful handling and storage to prevent degradation. Furthermore, analytical methods need to account for potential degradation products to ensure accurate quantification and characterization. Further research into stabilizing formulations or alternative synthetic routes could facilitate easier handling and broader applications of this molecule in research and potentially therapeutic settings.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




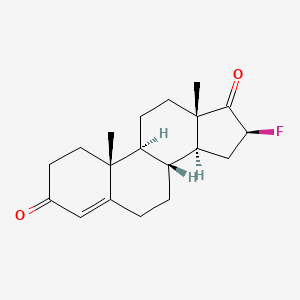

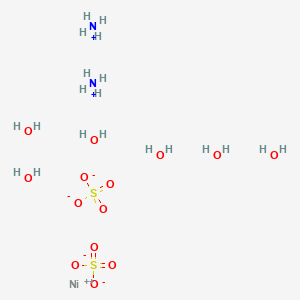



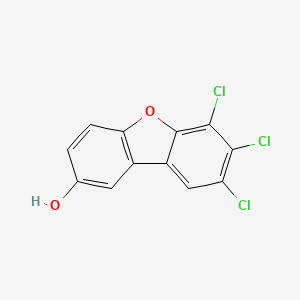
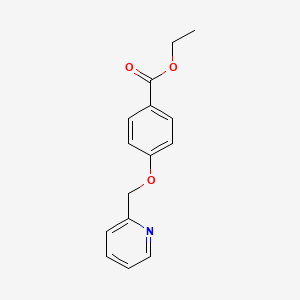

![3-amino-N-[(4-chlorophenyl)methyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1194950.png)
![[(2R,3S,4R,5R)-5-[6-[2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethylamino]purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-3-phenylpropanoate](/img/structure/B1194955.png)